Walrycin B is a small molecule inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro). [, ] This protease is a crucial enzyme for viral replication, making it a promising target for antiviral drug development. [, ] In a quantitative high-throughput screening (qHTS) of over 10,000 compounds, including approved and investigational drugs and bioactive compounds, Walrycin B emerged as a potent inhibitor of SARS-CoV-2 3CLpro. [, ]
The synthesis of Walrycin B involves several key steps that utilize organic synthesis techniques. The compound can be synthesized through a multi-step process that typically includes:
The precise conditions for each reaction, including temperature, solvent choice, and reaction times, are critical for optimizing yield and purity .
Walrycin B has a complex molecular structure characterized by its unique heterocyclic framework. The key features include:
The three-dimensional conformation of Walrycin B plays a crucial role in its interaction with biological macromolecules, influencing both its antibacterial and antiviral activities .
Walrycin B undergoes various chemical reactions that are pivotal for its activity:
These reactions highlight Walrycin B's dual functionality as both an antibacterial and antiviral agent.
The mechanism of action of Walrycin B involves:
This dual mechanism underscores its therapeutic potential in treating infections caused by both bacteria and viruses.
Walrycin B exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy in biological systems .
Walrycin B has promising applications in various fields:
Walrycin B (CAS 878419-78-4) emerged from targeted antibacterial drug discovery efforts, first identified in 2010 through high-throughput screening against the WalK/WalR (YycG/YycF) two-component regulatory system—an essential pathway for cell wall metabolism in Gram-positive bacteria. Its discovery represented a strategic approach to combat multidrug-resistant pathogens like Staphylococcus aureus and Bacillus subtilis [5] [7]. Initial studies demonstrated potent minimum inhibitory concentrations (MICs) of 0.39 µg/mL against B. subtilis and 3.13 µg/mL against MRSA strain S. aureus N315, establishing its function as a bacterial response regulator inhibitor that disrupts cell division and viability [4] [7].
Bacterial Strain | MIC (µg/mL) | Significance |
---|---|---|
Bacillus subtilis 168 | 0.39 | Targets essential WalR pathway |
Staphylococcus aureus N315 (MRSA) | 3.13 | Effective against drug-resistant strains |
Escherichia coli | >25 | Selective Gram-positive activity |
A pivotal expansion of Walrycin B’s therapeutic profile occurred in 2024 when researchers repurposed it as a novel separase inhibitor. Separase (EC 3.4.22.49), a cysteine protease critical for chromosome segregation during mitosis, represents a high-value oncology target. Screening of 9,172 compounds identified Walrycin B and its analogs (toxoflavin, 3-methyltoxoflavin) as potent separase inhibitors. In vitro studies confirmed Walrycin B induced M-phase cell cycle arrest and apoptosis in cancer cells, while in vivo mouse xenograft models showed significant tumor suppression with minimal toxicity. This positioned Walrycin B as a dual-mechanism agent capable of targeting bacterial regulators and eukaryotic cell division machinery [1].
Concurrently, Walrycin B gained attention during the COVID-19 pandemic as a SARS-CoV-2 3CLpro inhibitor (IC₅₀ = 0.26 µM). Its ability to block the viral main protease essential for replication added a third therapeutic dimension. This inhibition was structurally validated through molecular docking studies confirming competitive binding at the enzyme’s catalytic site [2] [6] [10].
Target | Activity (IC₅₀/EC₅₀/MIC) | Biological Consequence |
---|---|---|
WalR response regulator | MIC 0.39–3.13 µg/mL | Bactericidal activity against Gram(+) pathogens |
Human separase | Sub-µM range (Kᵢ) | Mitotic arrest, apoptosis in cancer cells |
SARS-CoV-2 3CLpro | 0.26 µM | Antiviral replication inhibition |
PXR receptor | EC₅₀ comparable to rifampicin | Xenobiotic metabolism modulation |
Walrycin B belongs to the toxoflavin alkaloid family, characterized by a tricyclic pyrimido[5,4-e][1,2,4]triazine-5,7-dione core. Its specific structure (C₁₄H₁₀F₃N₅O₂; MW 337.26) features a 4-(trifluoromethyl)phenyl substitution at the C3 position and methyl groups at N1 and N6. This configuration distinguishes it from natural toxoflavin (lacking the phenyl group) and derivatives like 3-methyltoxoflavin [2] [5] [7]. The compound’s crystalline form appears as a yellow-to-orange solid with moderate solubility in DMSO (11.5–40 mg/mL) and ethanol (2 mg/mL), but poor aqueous solubility—properties influencing formulation strategies [4] [7].
Compound | R₁ | R₂ | R₃ | Key Bioactivity |
---|---|---|---|---|
Walrycin B | CH₃ | CH₃ | 4-CF₃-C₆H₄ | Antibacterial, anticancer, antiviral |
Toxoflavin | H | H | H | Phytotoxin, weaker antimicrobial |
3-Methyltoxoflavin | CH₃ | H | H | Moderate separase inhibition |
3-Phenyltoxoflavin | H | CH₃ | C₆H₅ | Enhanced separase binding |
Functional studies reveal Walrycin B’s bimodal targeting capability: As a bacterial WalR inhibitor, it disrupts transcriptional regulation of cell envelope biosynthesis genes (ydjM, yocH). As a eukaryotic separase inhibitor, it competitively binds the catalytic site, preventing cohesin cleavage and chromosome segregation. This dual functionality stems from conserved enzymatic mechanisms between prokaryotic signaling proteases and eukaryotic cell cycle regulators [1] [5] [8]. Oxidation of its naphthol moiety may generate Russig’s blue, a metabolite implicated in pregnane X receptor (PXR) activation—suggesting potential pharmacokinetic interactions [8].
Walrycin B exemplifies the therapeutic potential of toxoflavin analogs through strategic structural optimization. Its progression from an antibacterial lead to a multimodal agent underscores the compound’s unique chemobiological profile and provides a template for future analogue development targeting conserved enzymatic sites across pathogens and cancer cells [1] [5] [10].
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